ARQ 531 - 2095393-15-8

ARQ 531

Catalog Number: EVT-260090
CAS Number: 2095393-15-8
Molecular Formula: C25H23ClN4O4
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARQ 531 is a potent, orally bioavailable, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) [, , , ]. It is classified as a tyrosine kinase inhibitor (TKI) and belongs to a class of drugs known as non-covalent BTK inhibitors (ncBTKi) [, , ].

  • Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , ]
  • Mantle Cell Lymphoma (MCL) [, , , , , , ]
  • Richter's Transformation [, , , ]
  • Diffuse Large B-Cell Lymphoma (DLBCL) [, , , , ]
  • Waldenstrom's macroglobulinemia [, , ]
  • Follicular Lymphoma [, , , ]
  • Marginal Zone Lymphoma [, , , ]

ARQ 531's ability to target both wild-type BTK and the C481S mutant BTK, which confers resistance to first-generation covalent BTK inhibitors, makes it a promising candidate for treating these diseases [, , , , , , ].

Synthesis Analysis

A recent study describes an efficient and sustainable two-step synthesis of ARQ 531 from Cyrene™, a biorenewable feedstock [, ]. The process involves:

  • Biocatalytic Transamination: Cyrene™ undergoes a biocatalytic transamination reaction to install the desired amine stereocenter in a single step with high diastereoselectivity [, ].
  • Reductive Acetal Opening: A stereoretentive reductive acetal opening of the chiral cyrene amine intermediate yields 5-amino-2-hydroxymethyltetrahydropyran, a key building block for ARQ 531 synthesis [, ]. This step utilizes sulfolane as a co-solvent, enabling in-situ diborane generation, which mediates the acetal opening [].

This optimized synthesis significantly improves the yield and reduces the environmental impact compared to previous methods [].

Molecular Structure Analysis

While specific structural analyses were not detailed in the provided abstracts, understanding its interaction with BTK is crucial. Crystallography studies revealed that ARQ 531 occupies the ATP-binding pocket of BTK, highlighting its competitive inhibition mechanism []. This information can be used to further analyze the specific interactions between ARQ 531 and the BTK active site.

Mechanism of Action

ARQ 531 functions as a reversible, ATP-competitive inhibitor of BTK [, , ]. It achieves this by:

  • Binding to the ATP-binding pocket: ARQ 531 directly interacts with the ATP-binding pocket of BTK, as demonstrated by crystallography studies [].
  • Preventing ATP binding: This interaction competitively blocks ATP from binding to BTK, inhibiting its kinase activity [, ].
  • Disrupting B-cell receptor signaling: BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which regulates B-cell activation, proliferation, and survival [, ]. By inhibiting BTK, ARQ 531 disrupts downstream BCR signaling cascades.
  • Inducing apoptosis and inhibiting tumor growth: This disruption of BCR signaling ultimately leads to decreased survival and proliferation of malignant B-cells, resulting in tumor growth inhibition and induction of apoptosis [, ].

ARQ 531's ability to inhibit both wild-type and the C481S mutant BTK makes it effective against a broader range of B-cell malignancies, including those resistant to first-generation BTK inhibitors that rely on covalent binding to the C481 residue [, , , , , , ].

Physical and Chemical Properties Analysis
  • Oral bioavailability: ARQ 531 exhibits favorable oral bioavailability in preclinical models and humans [, , ].
  • Plasma half-life: In humans, the estimated plasma half-life of ARQ 531 ranges from 20-30 hours, supporting once-daily dosing [, ].
  • Stability: While detailed stability data is limited, the synthesis analysis suggests that ARQ 531 can be effectively synthesized and isolated, indicating a certain degree of stability [, ].
Applications
  • In vitro Studies:

    • Evaluating ARQ 531 efficacy against various B-cell lymphoma cell lines: ARQ 531 demonstrates potent anti-proliferative activity against a range of B-cell lymphoma cell lines, including those with acquired resistance to covalent BTK inhibitors [, , , ].
    • Investigating ARQ 531's impact on BCR signaling: Studies have employed ARQ 531 to dissect the role of BTK and downstream signaling pathways in B-cell malignancies, uncovering key mechanisms of tumor cell survival and proliferation [, , , , , ].
    • Assessing the synergistic potential of ARQ 531 in combination therapies: Researchers are exploring ARQ 531's potential to enhance the efficacy of existing therapies, such as venetoclax, by targeting multiple pathways involved in B-cell malignancies [, , ].
  • In vivo Studies:

    • Evaluating ARQ 531 efficacy in preclinical models of B-cell malignancies: ARQ 531 has shown promising anti-tumor activity in various animal models of B-cell malignancies, including those resistant to first-generation BTK inhibitors [, , , ]. For example, in a mouse model of chronic lymphocytic leukemia, ARQ 531 improved survival to a greater extent than ibrutinib [].
    • Investigating the impact of ARQ 531 on tumor microenvironment: ARQ 531 has been used to study the complex interplay between tumor cells and the surrounding microenvironment, particularly the interaction with bone marrow stromal cells, which can provide protection for tumor cells [].
    • Assessing the safety and pharmacokinetic profile of ARQ 531: Preclinical studies have been crucial in establishing the safety and pharmacokinetic properties of ARQ 531, paving the way for its clinical development [, , ].
Future Directions
  • Further investigation of resistance mechanisms: Despite its efficacy, resistance to ARQ 531 can still occur. Further research is needed to elucidate the mechanisms of resistance, including the emergence of novel BTK mutations outside the C481 residue, and to develop strategies to overcome this resistance [, , ].
  • Development of novel combination therapies: Combining ARQ 531 with other targeted therapies, such as venetoclax or BCL6 inhibitors, holds promise for improving treatment outcomes in B-cell malignancies [, , ]. Continued research is needed to identify synergistic combinations and optimize treatment regimens.

Ibrutinib (Imbruvica)

  • Compound Description: Ibrutinib is a first-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It functions by covalently binding to the cysteine residue (C481) of BTK, thereby blocking B-cell receptor (BCR) signaling and inhibiting the growth of malignant B-cells. [, , , ]

Acalabrutinib (Calquence)

  • Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor. Like ibrutinib, acalabrutinib covalently binds to the C481 residue of BTK, leading to inhibition of BCR signaling. [, , ]
  • Relevance: While both acalabrutinib and ARQ 531 target BTK, they differ in their binding mechanisms. Acalabrutinib irreversibly binds to BTK, while ARQ 531 binds reversibly. ARQ 531 has demonstrated superior efficacy compared to acalabrutinib in preclinical models, especially in the context of Richter transformation. [, , ]

Zanubrutinib (Brukinsa)

  • Compound Description: Zanubrutinib is a second-generation, irreversible BTK inhibitor. It forms a covalent bond with the C481 residue of BTK, thereby inhibiting its activity and downstream BCR signaling. [, ]
  • Relevance: Both zanubrutinib and ARQ 531 target BTK, but their binding mechanisms differ. Zanubrutinib binds irreversibly to BTK, while ARQ 531 exhibits reversible binding. [, ]

Pirtobrutinib

  • Compound Description: Pirtobrutinib is a second-generation, non-covalent, reversible BTK inhibitor that does not require the C481 residue for binding and inhibition. This characteristic allows pirtobrutinib to effectively target both wild-type and C481-mutant forms of BTK. [, , ]
  • Relevance: Both pirtobrutinib and ARQ 531 are reversible BTK inhibitors with activity against the C481S BTK mutation, making them potential alternatives for patients who develop resistance to covalent BTK inhibitors. Clinical trials are ongoing to fully elucidate their efficacy and safety profiles in various B-cell malignancies. [, , ]

LOXO-305 (Pirtobrutinib)

  • Compound Description: LOXO-305, also known as Pirtobrutinib, is a highly selective, non-covalent, reversible BTK inhibitor designed to overcome resistance to first-generation BTK inhibitors. It demonstrates efficacy against both wild-type and C481S mutant BTK. [, , ]
  • Relevance: Both LOXO-305 and ARQ 531 are reversible BTK inhibitors that exhibit activity against the C481S BTK mutation. They are considered next-generation BTK inhibitors with potential for improved efficacy and safety profiles compared to first-generation covalent inhibitors. Preclinical studies suggest that ARQ 531 might have a longer duration of target inhibition compared to LOXO-305. [, , ]

HMPL-760

  • Compound Description: HMPL-760 is a highly potent and selective, reversible BTK inhibitor that targets both wild-type BTK and the C481S mutant. It has demonstrated strong anti-proliferative activity against various B-cell lymphoma cell lines. []
  • Relevance: Both HMPL-760 and ARQ 531 are reversible BTK inhibitors targeting both wild-type and C481S mutant BTK. Preclinical studies suggest that HMPL-760 may have higher potency and stronger antitumor efficacy than ARQ 531, potentially due to its higher drug exposure and more sustainable inhibition of BTK phosphorylation. []

FCN-589

  • Compound Description: FCN-589 is a novel, potent and selective, reversible BTK inhibitor that targets both wild-type BTK and the C481S mutant. It displays promising anti-proliferative activity against various human B-cell malignancies-derived cancer cell lines. []
  • Relevance: FCN-589 and ARQ 531 share similarities as both are reversible BTK inhibitors targeting both wild-type and C481S mutant BTK. FCN-589 shows a better selectivity profile against clinically significant off-targets like TRK and ITK compared to ARQ 531, potentially resulting in an improved safety profile. []

HBW-3-10

  • Compound Description: HBW-3-10 is a novel, potent, orally active, reversible BTK inhibitor that shows promising antitumor activity in mouse models. It displays greater potency and a superior pharmacokinetic profile compared to ARQ 531. []

HBW-3220

  • Compound Description: HBW-3220 is a novel, reversible BTK inhibitor with an improved in vitro profile compared to pirtobrutinib (LOXO-305) and MK-1026 (nemtabrutinib). It demonstrates superior inhibition against both wild-type BTK and several common mutations, including C481S, C481R, T474I, T316A, and L528W. It also targets hematopoietic cell kinase (HCK). []

Properties

CAS Number

2095393-15-8

Product Name

ARQ 531

IUPAC Name

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1

InChI Key

JSFCZQSJQXFJDS-QAPCUYQASA-N

SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Solubility

Soluble in DMSO

Synonyms

ARQ-531; ARQ531; ARQ 531;

Canonical SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Isomeric SMILES

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.